CID 11053412
Description
®-1-Ferrocenylethanol is an organometallic compound that features a ferrocene moiety attached to an ethanol group The ferrocene unit consists of two cyclopentadienyl rings bound on opposite sides of a central iron atom
Properties
Molecular Formula |
C12H14FeO |
|---|---|
Molecular Weight |
230.08 g/mol |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/t6-;;/m1../s1 |
InChI Key |
NJPGTUIMEAOISI-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC(C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-Ferrocenylethanol can be synthesized through several methods. One common approach involves the reduction of ®-1-ferrocenylacetone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Another method involves the Grignard reaction, where a ferrocenylmagnesium bromide reagent reacts with an aldehyde or ketone to form the corresponding alcohol. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of ®-1-Ferrocenylethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-1-Ferrocenylethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form ferrocenylmethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: Ferrocenylacetone or ferrocenylaldehyde.
Reduction: Ferrocenylmethane.
Substitution: Ferrocenylchloride or ferrocenylbromide.
Scientific Research Applications
®-1-Ferrocenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to cross cell membranes and target specific tissues.
Industry: It is employed in the development of advanced materials, such as ferrocene-based polymers and nanomaterials, which have applications in electronics and energy storage.
Mechanism of Action
The mechanism by which ®-1-Ferrocenylethanol exerts its effects involves its interaction with molecular targets through its ferrocene moiety. The iron center can undergo redox reactions, allowing the compound to participate in electron transfer processes. Additionally, the ethanol group can form hydrogen bonds with other molecules, facilitating binding interactions. These properties enable ®-1-Ferrocenylethanol to act as a catalyst, a redox mediator, or a molecular probe in various chemical and biological systems.
Comparison with Similar Compounds
®-1-Ferrocenylethanol can be compared with other ferrocenyl derivatives such as:
Ferrocenylmethanol: Similar structure but lacks the chiral center, making it less useful in asymmetric synthesis.
Ferrocenylacetone: Precursor to ®-1-Ferrocenylethanol, used in similar applications but with different reactivity due to the ketone group.
Ferrocenylamine: Contains an amine group instead of an alcohol, leading to different chemical properties and applications.
The uniqueness of ®-1-Ferrocenylethanol lies in its chiral center, which imparts stereochemical properties that are valuable in enantioselective synthesis and chiral recognition processes.
Q & A
Basic: How to formulate a focused research question for studying CID 11053412?
Methodological Answer:
Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time). For example:
- "How does this compound modulate [specific biological pathway] in [cell type/model], compared to [control compound], over a [timeframe]?"
Ensure the question is testable, avoids vague terms, and addresses gaps in existing literature .
Advanced: How to design multi-parametric experiments to resolve contradictory data on this compound's mechanism of action?
Methodological Answer:
Implement a factorial design to isolate variables contributing to contradictions. For example:
- Variables: Dose-response curves, cell viability assays, and post-translational modification analyses.
- Controls: Include positive/negative controls and replicate experiments across independent labs.
Use statistical tools (e.g., ANOVA with post-hoc tests) to identify interactions between variables. Document protocols rigorously to enable replication .
Basic: What strategies ensure ethical data collection when studying this compound in preclinical models?
Methodological Answer:
Adhere to 3R principles (Replacement, Reduction, Refinement):
- Use computational models (e.g., molecular docking) to reduce animal testing.
- Obtain institutional ethics approvals and document compliance with ARRIVE guidelines.
Include randomization and blinding in experimental workflows to minimize bias .
Advanced: How to optimize experimental parameters for this compound's stability under varying physiological conditions?
Methodological Answer:
Conduct Design of Experiments (DoE) to assess factors like pH, temperature, and solvent polarity. Use response surface methodology (RSM) to model stability thresholds. For example:
- Output Metrics: Degradation kinetics via HPLC, spectral stability via UV-Vis.
- Validation: Cross-validate with accelerated stability studies and molecular dynamics simulations .
Basic: How to conduct a systematic literature review on this compound's pharmacological properties?
Methodological Answer:
Use databases (PubMed, SciFinder) with search strings combining This compound + "[target pathway]" + "[model system]". Apply inclusion/exclusion criteria:
- Inclusion: Peer-reviewed studies (2015–2025), in vitro/in vivo data.
- Exclusion: Non-English abstracts, non-quantitative analyses.
Tools like PRISMA flowcharts ensure transparency in study selection .
Advanced: How to reconcile discrepancies between computational predictions and experimental results for this compound's binding affinity?
Methodological Answer:
Perform sensitivity analysis on docking parameters (e.g., force fields, solvation models). Validate with experimental techniques:
- Surface Plasmon Resonance (SPR) for kinetic binding data.
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
Compare results across multiple software (AutoDock, Schrödinger) to identify algorithm-specific biases .
Basic: What are best practices for documenting this compound synthesis protocols to ensure reproducibility?
Methodological Answer:
Include detailed metadata in supplementary materials:
- Reagent Purity: Supplier, batch numbers, storage conditions.
- Instrument Calibration: NMR shim logs, HPLC column specifications.
Use standardized formats (e.g., Chemotion ELN) and deposit raw data in repositories like Zenodo .
Advanced: How to design a longitudinal study assessing this compound's chronic toxicity in transgenic models?
Methodological Answer:
Employ adaptive sampling to balance ethical and statistical needs:
- Phased Dosing: Start with subacute doses (14 days), escalating based on toxicity biomarkers (e.g., ALT/AST levels).
- Endpoint Analysis: Histopathology, RNA-seq for pathway dysregulation.
Use mixed-effects models to account for inter-individual variability .
Basic: How to validate assay specificity when evaluating this compound's inhibitory effects?
Methodological Answer:
Include orthogonal assays to confirm target engagement:
- Biochemical: Fluorescence polarization for direct binding.
- Cellular: CRISPR knockouts of the target protein to assess off-target effects.
Calculate Z’-factors to ensure assay robustness .
Advanced: How to integrate multi-omics data to elucidate this compound's polypharmacology?
Methodological Answer:
Apply network pharmacology approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
